molecular formula C8H6ClNO3 B12967913 3-Carbamoyl-5-chlorobenzoic acid

3-Carbamoyl-5-chlorobenzoic acid

Cat. No.: B12967913
M. Wt: 199.59 g/mol
InChI Key: DYEKGLKBVCQRKE-UHFFFAOYSA-N
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Description

3-Carbamoyl-5-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carbamoyl group (-CONH2) and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Carbamoyl-5-chlorobenzoic acid can be synthesized through several methodsFor example, 3-chlorobenzoic acid can be used as a starting material, which is then subjected to a reaction with a suitable carbamoylating agent under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and carbamoylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-5-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Carbamoyl-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Carbamoyl-5-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carbamoyl-5-chlorobenzoic acid is unique due to the presence of both the carbamoyl group and the chlorine atom on the benzene ring

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

3-carbamoyl-5-chlorobenzoic acid

InChI

InChI=1S/C8H6ClNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H2,10,11)(H,12,13)

InChI Key

DYEKGLKBVCQRKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Cl)C(=O)N

Origin of Product

United States

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